4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one
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Overview
Description
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one is an organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an ethoxy group, and a dimethylamino group attached to a butenone backbone. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions .
Preparation Methods
The synthesis of 4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with dimethylamine and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a trifluoromethyl group.
Biology: It reacts with amino acids to give N-protected amino acids, which are useful for peptide synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, it contributes to the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one involves its reactivity with nucleophiles and electrophiles due to the presence of the trifluoromethyl and carbonyl groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one can be compared with similar compounds such as:
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound lacks the dimethylamino group but shares the trifluoromethyl and ethoxy groups.
4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one: This compound lacks the ethoxy group but contains the dimethylamino and trifluoromethyl groups.
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H12F3NO2/c1-4-14-7(12(2)3)5-6(13)8(9,10)11/h5H,4H2,1-3H3/b7-5+ |
InChI Key |
ATQHPZYOGKZLFG-FNORWQNLSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N(C)C |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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